![molecular formula C23H15ClFN3 B2682497 1-(4-chlorophenyl)-3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline CAS No. 1251556-65-6](/img/structure/B2682497.png)
1-(4-chlorophenyl)-3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline
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Description
1-(4-chlorophenyl)-3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is a chemical compound that belongs to the class of pyrazoloquinolines. It has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.
Scientific Research Applications
Photophysical and Electrochemical Properties
Research indicates these compounds exhibit promising optical absorption and fluorescence properties, with significant applications in luminescent and electroluminescent materials. The spectral behavior of these molecules, including 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline derivatives, has been extensively studied, revealing that cyclization and substitution patterns lead to marked shifts in optical absorption and fluorescence bands. This behavior is pivotal for their use in developing luminescent materials that emit light in the green-yellow range, depending on solvent polarity, offering potential applications in display technologies and optical sensors (Danel et al., 2010).
Applications in Organic–Inorganic Photodiode Fabrication
The photovoltaic properties of certain derivatives, such as 4H-pyrano[3,2-c]quinoline derivatives, have been explored for their integration into organic–inorganic photodiode structures. These studies show that the derivatives can be thermally deposited to form thin films, which exhibit photovoltaic behavior and rectification under illumination. This suggests their potential for use in photodiodes and solar cell technologies, highlighting their role in the development of new materials for energy conversion and storage (Zeyada et al., 2016).
Fluorescent Molecular Sensors
1,3-Diphenyl-1H-pyrazolo[3,4-b]quinoline chromophores serve as versatile building blocks for constructing brightly fluorescent molecular sensors. These compounds can be engineered into fluorophore-spacer-receptor systems, showing strong analyte-induced fluorescence enhancement. Such properties make them suitable for designing molecular sensors for metal ion recognition, benefiting fields ranging from environmental monitoring to biomedical diagnostics (Rurack et al., 2002).
properties
IUPAC Name |
1-(4-chlorophenyl)-3-(4-fluorophenyl)-8-methylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClFN3/c1-14-2-11-21-19(12-14)23-20(13-26-21)22(15-3-7-17(25)8-4-15)27-28(23)18-9-5-16(24)6-10-18/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIZUCCQBSGVEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline |
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